molecular formula C₂₃H₂₅ClN₄O₂S B560675 (R)-(-)-JQ1 Enantiomer CAS No. 1268524-71-5

(R)-(-)-JQ1 Enantiomer

Cat. No. B560675
CAS RN: 1268524-71-5
M. Wt: 456.99
InChI Key: DNVXATUJJDPFDM-QGZVFWFLSA-N
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Description

“®-(-)-JQ1 Enantiomer” is the stereoisomer of “(+)-JQ1”. It has been found that “(+)-JQ1” potently decreases the expression of both BRD4 target genes, whereas “®-(-)-JQ1 Enantiomer” has no effect .

Scientific Research Applications

Enantiomer Analysis in Environmental Samples

  • Enantiomer Fractions for Environmental Analysis : Harner, Wiberg, and Norstrom (2000) advocated using enantiomer fractions (EF) over enantiomer ratios (ER) for analyzing chiral signatures in environmental samples. They suggested that EF offers a more meaningful representation and is more applicable in mathematical expressions for tracking chemical movements in the environment (Harner, Wiberg, & Norstrom, 2000).

Biological and Pharmacological Research

  • Anticancer Properties : Bid et al. (2016) found that JQ1, but not its inactive enantiomer JQ1R, inhibited cell proliferation and affected tumor vascularization, indicating its potential as an anticancer agent in models of childhood sarcoma (Bid et al., 2016).
  • Neuroprotective Agents : Rossi et al. (2013) reported that enantiomerically pure RC-33 compounds, related to JQ1, were identified as potent and metabolically stable σ1 receptor agonists, highlighting the role of chirality in biological activity (Rossi et al., 2013).

Analytical Chemistry

  • Chiral Separation Techniques : Nie, Dai, and Ma (2016) demonstrated the use of supercritical fluid chromatography (SFC) for chiral separation in traditional Chinese medicine, showcasing the importance of resolving enantiomers in complex biological samples (Nie, Dai, & Ma, 2016).
  • Infrared Spectroscopy for Chiral Recognition : Wirz, Bürgi, Lindner, and Baiker (2004) developed a method using attenuated total reflection infrared spectroscopy for probing chiral recognition, specifically for investigating chiral stationary phases in liquid chromatography (Wirz, Bürgi, Lindner, & Baiker, 2004).

Environmental Toxicology

  • Phytotoxicity Studies : Qian et al. (2011) explored the enantioselectivity between R- and S-enantiomers of imazethapyr, an herbicide, in their effects on reactive oxygen species formation and antioxidant gene transcription in Arabidopsis thaliana (Qian et al., 2011).

Safety And Hazards

“®-(-)-JQ1 Enantiomer” is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. If inhaled, it is advised to move to fresh air and give oxygen if breathing is difficult. If it comes into contact with the skin or eyes, it should be flushed with copious amounts of water and medical advice should be sought. If swallowed, the mouth should be washed out with copious amounts of water and a physician should be called .

properties

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025735
Record name tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-JQ1 Enantiomer

CAS RN

1268524-71-5
Record name 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268524-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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